molecular formula C16H10Cl2O2 B2808170 (3E)-3-[(2,6-dichlorophenyl)methylidene]chromen-4-one CAS No. 346670-58-4

(3E)-3-[(2,6-dichlorophenyl)methylidene]chromen-4-one

Cat. No. B2808170
CAS RN: 346670-58-4
M. Wt: 305.15
InChI Key: MJLKAVQFZXXLSA-CSKARUKUSA-N
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Description

(3E)-3-[(2,6-dichlorophenyl)methylidene]chromen-4-one, commonly referred to as DCPMC, is a synthetic flavonoid compound that has been studied extensively for its potential applications in scientific research. DCPMC is a member of the flavonoid family, which is known for its antioxidant properties and its ability to modulate a variety of biochemical and physiological processes. DCPMC has been studied for its potential use in a variety of laboratory experiments, and has been found to have a unique set of advantages and limitations.

Scientific Research Applications

Crystal Structure Analysis

The compound (3E)-3-[(2,6-dichlorophenyl)methylidene]chromen-4-one and its derivatives have been the subject of crystal structure determination, revealing their crystallization in monoclinic and triclinic systems. Such studies are essential for understanding the molecular and supramolecular architecture of these compounds, which is crucial for their potential applications in various fields, including material science and pharmaceutical research. For example, the detailed crystal structure of a related compound was provided by Manolov, Morgenstern, and Hegetschweiler (2012), highlighting the importance of p-p stacking in the formation of linear chains in the crystallographic c-axis (Manolov, Morgenstern, & Hegetschweiler, 2012).

Synthesis and Characterization

The synthesis and characterization of chromen-4-one derivatives have been extensively studied, with research focusing on the development of novel synthetic methods and the evaluation of their structural features. These studies contribute to the broader understanding of chromen-4-one chemistry and its potential applications in creating new materials and bioactive molecules. For instance, Korotaev et al. (2014) reported the formal [4+2] cycloaddition reaction of 3-nitro-2-trichloro(trifluoro)methyl-2H-chromenes, resulting in chromeno[3,4-c][1,2]benzoxazin-6-oxides (Korotaev et al., 2014).

Antimicrobial Applications

Research into chromen-4-one derivatives has also explored their antimicrobial properties. Bairagi, Bhosale, and Deodhar (2009) synthesized a series of Schiff's bases derived from 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, demonstrating significant in vitro antimicrobial activity against both gram-positive and gram-negative bacteria and fungi. Such studies indicate the potential of chromen-4-one derivatives as templates for developing new antimicrobial agents (Bairagi, Bhosale, & Deodhar, 2009).

Photochromic Properties

The photochromic properties of chromene compounds have been identified as a new property of old chromenes. Hobley et al. (2000) investigated the photochromism of chromene crystals, uncovering potential applications in the development of photoresponsive materials, which could be useful in various technological applications such as smart windows and photo-switchable devices (Hobley et al., 2000).

Phytotoxic Compounds

Studies have also focused on the isolation and characterization of chromen-4-one derivatives with phytotoxic properties. Bashiri et al. (2020) isolated new phytotoxic compounds from Fimetariella rabenhorstii, an oak-decline-associated fungus. These compounds, including a tetrasubstituted chromen-4-one, demonstrated significant phytotoxicity against tomato and oak plants, suggesting their potential as bioherbicides or in the study of plant-pathogen interactions (Bashiri et al., 2020).

Catalytic Applications

The catalytic applications of chromen-4-one derivatives have been explored, with studies demonstrating their utility in facilitating organic reactions. For example, activated carbon/MoO3 nanocomposites have been used as efficient and green catalysts for the synthesis of chromeno[d]pyrimidinediones and xanthenones, showcasing the potential of chromen-4-one derivatives in enhancing the sustainability and efficiency of chemical syntheses (Mehr, Abdolmohammadi, & Afsharpour, 2020).

properties

IUPAC Name

(3E)-3-[(2,6-dichlorophenyl)methylidene]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O2/c17-13-5-3-6-14(18)12(13)8-10-9-20-15-7-2-1-4-11(15)16(10)19/h1-8H,9H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLKAVQFZXXLSA-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=C(C=CC=C2Cl)Cl)/C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-(2,6-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one

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